molecular formula C24H19N3Na2O10S3 B12778072 2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt CAS No. 97158-52-6

2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt

Cat. No.: B12778072
CAS No.: 97158-52-6
M. Wt: 651.6 g/mol
InChI Key: MYIOPBHWOPKLSO-UHFFFAOYSA-L
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Description

This compound is a complex azo dye derivative of naphthalenedisulfonic acid, characterized by:

  • Core Structure: A 2,7-naphthalenedisulfonic acid backbone with two sulfonate groups at positions 2 and 5.
  • Substituents: An azo group (-N=N-) linked to a 4-amino-5-methoxy-2-methylphenyl moiety at position 2. A phenylsulfonyloxy group (-OSO₂C₆H₅) at position 3. Disodium counterions for charge balance .

Azo dyes of this class are widely used in textiles, food colorants, and industrial applications due to their vibrant colors and stability. The presence of sulfonate groups enhances water solubility, while the phenylsulfonyloxy and azo groups contribute to chromophoric intensity .

Properties

CAS No.

97158-52-6

Molecular Formula

C24H19N3Na2O10S3

Molecular Weight

651.6 g/mol

IUPAC Name

disodium;4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-5-(benzenesulfonyloxy)naphthalene-2,7-disulfonate

InChI

InChI=1S/C24H21N3O10S3.2Na/c1-14-8-19(25)22(36-2)13-20(14)26-27-21-11-17(38(28,29)30)9-15-10-18(39(31,32)33)12-23(24(15)21)37-40(34,35)16-6-4-3-5-7-16;;/h3-13H,25H2,1-2H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2

InChI Key

MYIOPBHWOPKLSO-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3OS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)[O-])OC)N.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Two-Step Sulfonation Process

A patented industrial method describes a two-step sulfonation process with the following key features:

  • Step 1: Naphthalene is reacted with concentrated sulfuric acid (≥90%) under an inert gas atmosphere (e.g., nitrogen) at 80–95 °C for 150–180 minutes. This step produces an intermediate sulfonated product.

  • Step 2: The intermediate is further reacted with concentrated sulfuric acid at 135–145 °C under reduced pressure (10–100 Pa) for 1–10 hours. After reaction, the mixture is cooled to 50–90 °C, diluted with water to adjust acidity (50–90 mg KOH/g), and filtered to isolate 2,7-naphthalenedisulfonic acid.

This method improves naphthalene conversion rates and product purity while reducing energy consumption and cost, making it suitable for industrial scale-up.

Reaction Parameters and Yields

Parameter Range/Value Notes
Naphthalene to H2SO4 molar ratio (Step 1) 1 : 1.15–3 Ensures sufficient sulfonation
Temperature (Step 1) 80–95 °C Controlled to avoid side reactions
Reaction time (Step 1) 150–180 minutes Optimized for intermediate formation
Temperature (Step 2) 135–145 °C Promotes disulfonation completion
Pressure (Step 2) 10–100 Pa (negative pressure) Enhances yield and purity
Reaction time (Step 2) 1–10 hours Allows complete conversion
Acidity after dilution 50–90 mg KOH/g For optimal crystallization

The process yields 2,7-naphthalenedisulfonic acid with purity between 67.85% and 71.96%, with significantly reduced impurities such as 2,6-naphthalenedisulfonic acid.

Azo Coupling and Functionalization

Following the preparation of the 2,7-naphthalenedisulfonic acid, the compound undergoes azo coupling with 4-amino-5-methoxy-2-methylphenyl derivatives to introduce the azo (-N=N-) linkage at the 4-position of the naphthalene ring.

Azo Coupling Reaction

  • The diazotization of 4-amino-5-methoxy-2-methylphenyl amine is performed under acidic conditions to form the diazonium salt.

  • This diazonium salt is then coupled with the 2,7-naphthalenedisulfonic acid derivative at the 4-position to form the azo bond.

Sulfonylation at the 5-Position

  • The 5-position of the naphthalene ring is functionalized with a phenylsulfonyl oxy group (-OSO2Ph), typically via sulfonyl chloride intermediates reacting with the hydroxyl or sulfonic acid groups.

  • This step introduces the phenylsulfonyl moiety, which is important for the compound’s solubility and dyeing properties.

Formation of Disodium Salt

  • The final compound is isolated as the disodium salt to enhance water solubility and stability.

Purification and Analysis

Chromatographic Separation

  • Reverse phase high-performance liquid chromatography (RP-HPLC) is used for analysis and purification, employing mobile phases of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

  • Columns with small particle sizes (3 µm) enable fast ultra-performance liquid chromatography (UPLC) for preparative and analytical purposes.

Crystallization and Filtration

  • After sulfonation and coupling, the reaction mixture is cooled and diluted to precipitate the product.

  • Filtration and washing yield the purified disodium salt of the azo compound.

Comparative Data on Preparation Efficiency

Method Aspect Prior Art (%) Improved Method (%) Improvement Notes
Naphthalene utilization rate Lower (higher residual naphthalene) 0.27–0.94% residual naphthalene 46–2133% reduction in residual naphthalene
2,7-Naphthalenedisulfonic acid purity ~55–71% 67.85–71.96% 55–86% increase in target isomer purity
2,6-Naphthalenedisulfonic acid impurity Higher 23.52–32.92% Reduced by 2–71%
Energy consumption Higher Lower Due to inert atmosphere and vacuum steps
Yield of 2,7-naphthalenedisulfonic acid ~53.5% (from literature) Up to 65% (with optimized crystallization) Improved yield via controlled dilution and temperature

Summary of Preparation Methodology

  • Disulfonation of Naphthalene: Controlled reaction with concentrated sulfuric acid under inert atmosphere and vacuum to maximize 2,7-isomer yield and minimize impurities.

  • Azo Coupling: Diazotization of aromatic amine followed by coupling to the 4-position of the naphthalenedisulfonic acid.

  • Sulfonylation: Introduction of phenylsulfonyl oxy group at the 5-position.

  • Salt Formation: Conversion to disodium salt for enhanced solubility.

  • Purification: Chromatographic and crystallization techniques to isolate high-purity product.

This comprehensive preparation approach balances reaction conditions, purity, yield, and cost-effectiveness, making it suitable for industrial production of “2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt” with high quality and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: The azo group (-N=N-) can be reduced to form the corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the methoxy and methyl groups.

    Reduction: Corresponding amines from the reduction of the azo group.

    Substitution: Substituted aromatic compounds with nitro or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye for staining and as an indicator in various analytical techniques.

Biology

In biological research, it is used for staining tissues and cells to study their structure and function.

Medicine

In medicine, it may be used in diagnostic assays and as a marker for certain biochemical processes.

Industry

Industrially, it is used in the production of colored textiles, plastics, and inks due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb light at specific wavelengths, which is a characteristic of azo dyes. This property makes it useful in various applications where color is a critical factor. The molecular targets and pathways involved are related to its interaction with light and its stability under different conditions.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities but differ in substituents, molecular weight, and applications:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Applications/Notes
Target Compound C₂₄H₂₀N₃O₁₀S₃·2Na ~660 (estimated) - 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]
- 5-(Phenylsulfonyloxy)
Likely used as a textile dye; high solubility due to disulfonate groups .
2,7-NDS, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-3-(2-phenyldiazenyl)-, Na₂ (6844-74-2) C₂₃H₁₉N₃O₉S₃·2Na 623.59 - 4-Hydroxy
- 5-[(4-methylphenyl)sulfonylamino]
- 3-Phenyldiazenyl
Industrial dye; phenylsulfonylamino group enhances thermal stability .
2,7-NDS, 4-amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxy- (56405-32-4) C₂₂H₁₉N₇O₇S₂ 557.56 - 4-Amino
- 3,6-Bis[(4-aminophenyl)azo]
Analytical applications; HPLC separation optimized at λ = 254 nm .
Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-2,7-NDS (70210-24-1) C₂₈H₁₆N₈O₁₃S₂·2Na 782.58 - Dual nitro-phenylazo groups
- 2,4-Dihydroxy substitution
High molecular weight; used in specialized coatings due to nitro group stability .

Key Differences and Functional Impacts

Azo Group Variations: The target compound’s 4-amino-5-methoxy-2-methylphenylazo group () provides a distinct absorption spectrum compared to the bis[(4-aminophenyl)azo] groups in CAS 56405-32-4, which exhibit higher λmax values . Nitro-substituted azo groups (e.g., 70210-24-1) increase electron-withdrawing effects, enhancing lightfastness but reducing biodegradability .

Sulfonate and Sulfonyl Modifications :

  • The phenylsulfonyloxy group in the target compound may improve resistance to hydrolysis compared to sulfonamide derivatives (e.g., 6844-74-2) .
  • Disodium salts (common in all compounds) ensure solubility >100 mg/mL in aqueous buffers, critical for dye formulation .

The target compound’s structural complexity may require endocrine disruptor screening per EPA guidelines () .

Analytical and Research Findings

HPLC Analysis Conditions

  • Method : Reversed-phase HPLC with C18 column (250 mm × 4.6 mm, 5 µm).
  • Eluents: 0.05 M ammonium acetate (A) and methanol (B), gradient elution.
  • Detection : UV-Vis/PDA at 235 and 254 nm.
  • Application : Used to resolve impurities in 2,7-NDS derivatives, including sulfonate byproducts (e.g., 6-hydroxy-2-naphthalenesulfonate) .

Stability and Environmental Data

  • Photostability : Azo dyes with methoxy groups (e.g., target compound) show moderate resistance to UV degradation compared to nitro-substituted analogues .
  • Biodegradability : Sulfonated azo dyes are persistent in aquatic systems; advanced oxidation processes (AOPs) are recommended for wastewater treatment .

Q & A

Q. What computational methods predict the compound’s solubility in non-aqueous solvents?

  • Use COSMO-RS simulations to calculate solubility parameters in DMSO, DMF, or acetonitrile. Validate predictions with experimental cloud-point measurements .

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